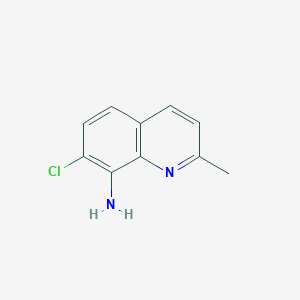

7-Chloro-2-methylquinolin-8-amine

Description

Contextualizing the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern medicinal and pharmaceutical chemistry. nih.govnih.gov Its versatile nature allows for a wide range of chemical modifications, making it a "privileged scaffold" in drug discovery. nih.govnih.gov Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govorientjchem.org This has led to the development of numerous quinoline-based drugs that are currently in clinical use or undergoing clinical trials. nih.gov The ability of the quinoline ring system to interact with various biological targets through mechanisms like cell cycle arrest, apoptosis, and inhibition of angiogenesis further underscores its importance in the quest for novel therapeutic agents. nih.gov

Historical and Current Importance of Halogenated and Aminated Quinoline Derivatives in Scholarly Inquiry

The introduction of halogen and amine substituents onto the quinoline core has historically been a fruitful strategy for modulating the biological and chemical properties of these compounds. Halogenation, particularly chlorination, can significantly enhance the biological activity of quinoline derivatives. rsc.org For instance, the antimalarial drug chloroquine (B1663885), a 4-aminoquinoline (B48711), highlights the critical role of the chlorine atom in its therapeutic efficacy. nih.gov More recent research has shown that halogenated quinolines (HQs) can effectively combat drug-resistant bacteria and their biofilms, demonstrating their potential in developing next-generation antibacterial agents. nih.gov

Similarly, aminated quinolines are of significant interest. The position of the amino group on the quinoline ring can drastically influence the compound's properties. For example, 8-aminoquinolines are a well-established class of antimalarial drugs, with primaquine (B1584692) being a prominent example. wikipedia.org The amino group can act as a key pharmacophore, participating in crucial interactions with biological targets. ciac.jl.cn The synthesis of various C2-aminated quinoline derivatives has been explored to develop compounds with enhanced pharmacological activities, including antimicrobial and antioxidant properties. researchgate.net

Rationale for Focused Investigation of 7-Chloro-2-methylquinolin-8-amine within Heterocyclic Chemistry

The specific arrangement of substituents in this compound makes it a particularly compelling molecule for focused investigation within heterocyclic chemistry. The presence of a chlorine atom at the 7-position, a methyl group at the 2-position, and an amino group at the 8-position creates a unique electronic and steric environment. This distinct substitution pattern is expected to confer specific reactivity and biological activity profiles.

Overview of Principal Academic Research Domains Pertaining to the Compound and its Analogues

Research pertaining to this compound and its analogues primarily falls into the following domains:

Synthetic Chemistry: A significant area of research focuses on the development of efficient and regioselective methods for the synthesis of this compound and its derivatives. This includes exploring novel catalytic systems and reaction conditions to achieve high yields and purity. mdpi.comdurham.ac.uk The synthesis of this compound can be a stepping stone for creating more complex molecules. google.com

Medicinal Chemistry: Given the established biological activities of quinoline derivatives, a major research thrust is the investigation of the therapeutic potential of this compound and its analogues. This includes screening for anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. researchgate.net

Chemical Analysis: Analogues of 8-aminoquinoline (B160924) have been synthesized and investigated for their potential use as fluorimetric agents for the quantitative determination of metal ions. ciac.jl.cn

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 72942958 | C10H9ClN2 | 192.65 |

| 7-Chloro-2-methylquinoline (B49615) | 4965-33-7 | C10H8ClN | 177.63 nih.gov |

| 7-Chloroquinolin-8-amine | 6338-98-3 | C9H7ClN2 | 178.62 nih.gov |

| 2-Methyl-8-quinolinamine | Not Available | C10H10N2 | 158.20 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

7-chloro-2-methylquinolin-8-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 |

InChI Key |

CAAZWIQTXWCMCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 7 Chloro 2 Methylquinolin 8 Amine

Reactivity Profile of the Quinoline (B57606) Heterocycle

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a unique reactivity profile. numberanalytics.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack while activating the benzene ring. researchgate.net

Electrophilic Substitution Reactions on the Aromatic System

In quinoline, electrophilic substitution reactions generally favor the benzene ring, with positions 5 and 8 being the most susceptible to attack. numberanalytics.comtutorsglobe.com This is a consequence of the nitrogen atom's electron-withdrawing effect, which deactivates the pyridine ring. researchgate.net The presence of activating groups, such as the amino and methyl groups in 7-chloro-2-methylquinolin-8-amine, and the deactivating chloro group further influences the regioselectivity of these reactions. While specific studies on this particular compound are limited, the general principles of quinoline chemistry suggest that electrophilic attack would likely occur at the C5 position, directed by the powerful activating effect of the C8-amino group.

Nucleophilic Substitution Reactions at the C7-Chloro Position

The chlorine atom at the C7 position of the quinoline ring is generally unreactive towards nucleophilic substitution under standard conditions, behaving similarly to a halogen on a benzene ring. iust.ac.ir However, its reactivity can be enhanced under specific conditions or through the activation by proximal functional groups. For instance, the presence of strongly electron-withdrawing groups or the use of powerful nucleophiles in conjunction with high temperatures and pressures can facilitate substitution. Research on related chloroquinolines has shown that nucleophilic aromatic substitution is a viable method for late-stage diversification of these scaffolds.

Oxidation Reactions (e.g., N-Oxide Formation)

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. researchgate.net This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. wikipedia.org The formation of the N-oxide modifies the electronic properties of the quinoline ring, which can influence its subsequent reactivity in other chemical transformations. For example, the N-oxide of a related compound, 8-methylquinoline (B175542), is a known derivative. sigmaaldrich.com

Reduction Reactions Leading to Hydrogenated Quinoline Systems

The quinoline ring system can undergo reduction to yield partially or fully hydrogenated derivatives. The pyridine ring is more susceptible to reduction than the benzene ring. tutorsglobe.com Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can selectively reduce the pyridine portion of the quinoline nucleus. For instance, 7-chloro-2-methylquinoline (B49615) can be reduced to 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline. This transformation alters the planarity and aromaticity of the molecule, leading to significant changes in its chemical and physical properties.

Transformations Involving the 8-Amino Substituent

The primary amino group at the C8 position is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Amidation Reactions for Amine Protection and Derivatization

The 8-amino group readily undergoes acylation and amidation reactions with acylating agents such as acid chlorides and anhydrides. These reactions are fundamental for protecting the amine functionality during other synthetic manipulations or for introducing specific acyl groups to modulate the compound's properties. This common transformation in organic synthesis allows for the formation of a stable amide bond, which can be later cleaved if necessary, or can serve as a key structural element in the final target molecule.

Condensation Reactions Leading to Imine and Hydrazone Derivatives

The primary amino group at the 8-position of this compound is a key site for condensation reactions with various carbonyl compounds, leading to the formation of imine (Schiff base) and hydrazone derivatives. These reactions are fundamental in creating a diverse library of molecules with a wide range of biological activities.

The reaction with aldehydes and ketones proceeds through a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. researchgate.netresearchgate.net The general scheme for imine formation involves the reaction of this compound with an appropriate aldehyde or ketone, often under reflux in a suitable solvent like ethanol. researchgate.net The resulting Schiff bases can be further modified or studied for their biological properties. For instance, Schiff bases derived from various aminoquinolines have been synthesized and investigated for their antimicrobial and anticancer activities. researchgate.net

Similarly, condensation with hydrazine (B178648) or its derivatives yields hydrazones. The reaction of a chloro-substituted quinoline with hydrazine hydrate (B1144303) can lead to the corresponding hydrazino-quinoline, which can then be reacted with aldehydes to form hydrazones. thieme-connect.com These hydrazone derivatives of quinolines have been explored as potential antibacterial agents against multidrug-resistant strains. thieme-connect.com

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Potential Applications |

| Aromatic Aldehydes | Imine (Schiff Base) | Antimicrobial, Anticancer |

| Hydrazine Hydrate | Hydrazone | Antibacterial |

Coupling Reactions for Azo Dye and Complex Ligand Formation

The 8-amino group of this compound can be diazotized and subsequently coupled with electron-rich aromatic compounds to form azo dyes. The synthesis of azo dyes typically involves a two-step reaction. First, the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.canih.gov This diazonium salt is then coupled with a suitable aromatic compound, such as a phenol (B47542) or another amine. unb.canih.gov Azo dyes derived from 8-hydroxyquinoline (B1678124) have been synthesized and their properties investigated, suggesting that this compound could be a valuable precursor for novel azo dyes with potential applications in textiles and as analytical reagents. derpharmachemica.comsci-hub.seresearchgate.net

Furthermore, the 8-aminoquinoline (B160924) scaffold is a well-known chelating ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group can coordinate to a metal center, forming stable complexes. The coordination chemistry of (8-amino)quinoline with transition metals like rhenium has been explored. chemicalbook.com It is therefore expected that this compound can act as a bidentate ligand to form complexes with various transition metals, which could have interesting catalytic or biological properties.

Cyclization Reactions Utilizing the 8-Amino Group (e.g., Formation of Triazole Hybrids)

The 8-amino group of this compound is a key functional group for the construction of fused heterocyclic systems, such as triazole hybrids. The synthesis of triazoloquinolines can be achieved through various synthetic routes. One common method involves the reaction of an aminoquinoline with a reagent that provides the remaining atoms for the triazole ring. For instance, treatment of an aminoquinoline with nitrous acid can lead to the formation of a triazolo ring fused to the quinoline core. mdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is another powerful method for synthesizing triazole-containing quinoline derivatives. This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. nih.govresearchgate.net In the context of this compound, the amino group can be converted to an azide, which can then be reacted with various alkynes to generate a wide range of 1,2,3-triazole hybrids. nih.gov Alternatively, the 8-amino group can be used as a nucleophile in reactions to build other heterocyclic rings. For example, a method for the synthesis of 7-Chloro-α,α-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol involves the reduction of a nitro group to an amine, which is then cyclized. prepchem.com The synthesis of triazolo[4,5-g]quinolines has also been reported, highlighting the versatility of the aminoquinoline scaffold in creating complex heterocyclic systems. researchgate.net

Chemical Modifications of the 2-Methyl Group

The 2-methyl group of this compound is also a site for various chemical transformations, allowing for the introduction of different functional groups and the synthesis of a new range of derivatives.

Oxidation Reactions to Aldehyde or Carboxylic Acid Functionalities

The methyl group at the 2-position of the quinoline ring can be oxidized to an aldehyde or a carboxylic acid. The oxidation of a methyl group on an aromatic ring can be achieved using various oxidizing agents. For instance, the oxidation of substituted toluenes to benzoic acids can be carried out using potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) under acidic or basic conditions. pressbooks.puborganic-chemistry.org A more specific example is the direct oxidation of 8-methylquinoline compounds to the corresponding 7-chloroquinoline-8-carboxylic acids using nitric acid or nitrogen oxide in the presence of sulfuric acid and a heavy metal catalyst. prepchem.com This suggests that the 2-methyl group of this compound could be selectively oxidized to a carboxylic acid group, providing a key intermediate for further derivatization.

Vinylquinolines Synthesis via Elimination Reactions

The 2-methyl group can serve as a precursor for the synthesis of 2-vinylquinolines. A common method for this transformation is the condensation of the 2-methylquinoline (B7769805) with an aldehyde, followed by dehydration. For example, 7-chloroquinaldine (7-chloro-2-methylquinoline) is a known starting material for the synthesis of montelukast, an antiasthmatic drug, where a key step is the formation of a vinylquinoline derivative. chemicalbook.comchemsrc.com The synthesis of 7-chloro-2-vinylquinoline (B65175) is a downstream product of 7-chloro-2-methylquinoline. chemicalbook.com

Radical Reactions and Metal-Catalyzed Coupling at the Methyl Group

The 2-methyl group of the quinoline ring can also be functionalized through radical reactions or metal-catalyzed coupling reactions. Palladium-catalyzed reactions are particularly useful for C-H activation and the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org For instance, palladium-catalyzed reductive N-methylation of quinolines has been developed. thieme-connect.comrsc.org While this example involves methylation at the nitrogen, palladium catalysis is a versatile tool for various transformations. Palladium-catalyzed C8-selective arylation of quinoline N-oxides has been reported, demonstrating the feasibility of functionalizing the quinoline core under metal catalysis. acs.orgacs.org These methods could potentially be adapted for the functionalization of the 2-methyl group of this compound, opening up avenues for the synthesis of novel derivatives.

Multi-Component Reactions and Heterocycle Annulation Strategies of this compound

The strategic functionalization of the this compound scaffold through multi-component reactions (MCRs) and heterocycle annulation presents a powerful avenue for the synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. The presence of a reactive primary amino group at the C8-position, ortho to the quinoline nitrogen and adjacent to a chloro-substituted carbon, offers a unique platform for constructing fused heterocyclic systems. This section explores the derivatization pathways that leverage this reactivity to build novel molecular architectures.

While direct, documented examples of multi-component reactions specifically employing this compound are not extensively reported in publicly available literature, the known reactivity of 8-aminoquinolines and related aromatic amines allows for the extrapolation of several potential and demonstrated synthetic strategies. These strategies primarily focus on the condensation of the 8-amino group with various electrophilic partners, leading to the formation of new heterocyclic rings fused to the quinoline core.

One of the most explored areas for the derivatization of amino-heterocycles is the synthesis of fused pyrimidine (B1678525) systems. The construction of pyrimido[4,5-b]quinolines, for instance, is a well-established field, often involving the reaction of a 6-aminopyrimidine with a β-diketone and an aromatic aldehyde in a three-component, one-pot cyclocondensation. Although these examples typically build the quinoline ring onto a pre-existing pyrimidine, the reverse strategy—fusing a pyrimidine ring onto a pre-existing quinoline—is also synthetically viable.

For this compound, a plausible multi-component approach would involve its reaction with a β-dicarbonyl compound and an aldehyde. For example, the reaction with dimedone and an aromatic aldehyde could potentially lead to the formation of a fused pyrimido[4,5-b]quinoline derivative. The general mechanism for such reactions involves the initial formation of a Knoevenagel adduct from the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the 8-amino group and subsequent cyclization and dehydration to form the fused heterocyclic system. The use of catalysts, such as trityl chloride, has been shown to be effective in promoting these types of cyclizations under neutral conditions.

The following table outlines a representative, albeit extrapolated, multi-component reaction for the synthesis of a pyrimido[4,5-b]quinoline derivative from an 8-aminoquinoline.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| 6-Amino-1,3-dimethyluracil | Aromatic Aldehyde | Dimedone | Trityl Chloride | Pyrimido[4,5-b]quinoline | nih.gov |

Beyond pyrimidines, the synthesis of other fused heterocyclic systems, such as pyrido[2,3-b]quinolines, represents another important derivatization pathway. These structures are accessible through reactions that form a new pyridine ring fused to the quinoline core. While specific examples starting from this compound are scarce, the general reactivity of 8-aminoquinolines in reactions like the Combes and Doebner-von Miller synthesis provides a strong indication of potential pathways.

The Combes synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions, could theoretically be applied to this compound to yield a 2,4-disubstituted pyrido[2,3-b]quinoline. wikipedia.org Similarly, the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound, could lead to the formation of substituted pyrido[2,3-b]quinolines. researchgate.netacs.org

The table below summarizes the key features of these classical named reactions as they might apply to the derivatization of this compound.

| Reaction | Reactant(s) | Conditions | Potential Product | Reference |

| Combes Synthesis | β-Diketone | Acid catalyst (e.g., H₂SO₄) | Substituted Pyrido[2,3-b]quinoline | wikipedia.org |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl, ZnCl₂) | Substituted Pyrido[2,3-b]quinoline | researchgate.netacs.org |

Furthermore, the synthesis of novel quinoline derivatives containing other heterocyclic moieties, such as 1,2,4-triazoles and quinazolines, has been reported starting from related pyrido[2,3-d]pyrimidinone structures. nih.gov This suggests that this compound, once converted to a fused pyridopyrimidine, could serve as a versatile intermediate for the construction of even more complex polycyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Chloro 2 Methylquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. In the case of 7-chloro-2-methylquinolin-8-amine, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on the quinoline (B57606) ring system and the aliphatic protons of the methyl group.

The aromatic region of the spectrum for quinoline derivatives typically displays a complex pattern of signals due to the spin-spin coupling between adjacent protons. acs.org For 7-chloro-2-methylquinoline (B49615), the aromatic protons are observed in the range of δ 7.0–8.9 ppm. The methyl group at the 2-position of the quinoline ring characteristically shows a singlet signal around δ 2.55–2.59 ppm. nih.gov

The chemical shifts and coupling patterns are influenced by the substituents on the quinoline ring. For instance, the presence of an electron-donating amino group at the C-8 position and an electron-withdrawing chloro group at the C-7 position in this compound would cause predictable shifts in the signals of the neighboring protons compared to the unsubstituted 2-methylquinoline (B7769805).

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 7-Chloro-2-methylquinoline and Related Compounds

| Compound | H-3 | H-4 | H-5 | H-6 | H-8 | Methyl (C2) | Solvent | Reference |

| 7-Chloro-2-methylquinoline | 7.23 | 7.95 | 7.69 | 7.42 | 8.03 | 2.68 | CDCl₃ | chemicalbook.com |

| 2-Methylquinoline | 7.20 | 7.99 | 7.68 | 7.45 | 8.04 | 2.69 | CDCl₃ | rsc.org |

| 6-Amino-2-methylquinoline | 7.01 | 7.76 | 7.49 | 6.88 | - | 2.59 | DMSO-d₆ | chemicalbook.com |

Carbon-13 (¹³C) NMR and DEPT Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are sensitive to the electronic effects of the substituents.

For 7-chloro-2-methylquinoline, the carbon of the methyl group typically resonates around δ 25.0 ppm. rsc.org The aromatic carbons appear in the downfield region of the spectrum. The carbon atom attached to the chlorine (C-7) and the carbon atom attached to the nitrogen (C-2 and C-8a) show characteristic chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. nih.gov This technique is particularly useful in confirming the assignments made in the broadband-decoupled ¹³C NMR spectrum. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for 7-Chloro-2-methylquinoline and a Related Compound

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Methyl (C2) | Solvent | Reference |

| 7-Chloro-2-methylquinoline | 158.9 | 122.1 | 136.2 | 147.8 | 127.6 | 127.1 | 134.8 | 128.8 | 126.0 | 24.9 | CDCl₃ | chemicalbook.com |

| 7-Fluoro-2-methylquinoline | 159.2 | 122.3 | 136.5 | 148.1 | 114.5 | 128.5 | 162.8 | 119.7 | 125.8 | 24.7 | CDCl₃ | chemicalbook.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules like substituted quinolines. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. acs.orgnih.gov For instance, the connectivity between the protons on the pyridine (B92270) and benzene (B151609) rings of the quinoline core can be determined. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the three-dimensional structure and conformation of the molecule. nih.gov

The application of these 2D NMR techniques is crucial for the complete and accurate structural elucidation of this compound and its derivatives, resolving ambiguities that may arise from the analysis of 1D spectra alone. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

In the IR spectrum of quinoline derivatives, characteristic bands corresponding to C-H stretching, C=C and C=N stretching of the aromatic rings, and various bending vibrations are observed. nih.gov For 7-chloro-2-methylquinoline, the presence of the chlorine substituent can be identified by a characteristic C-Cl stretching vibration, although this can sometimes overlap with other modes. iosrjournals.org The methyl group will exhibit its own characteristic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com The selection rules for Raman are different from those for IR, meaning that some vibrations may be strong in one technique and weak or absent in the other. nih.gov For example, the symmetrical vibrations of the quinoline ring system are often strong in the Raman spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the vibrational bands observed in the experimental IR and Raman spectra. nih.goviosrjournals.org

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Chloro-substituted Quinolines

| Vibrational Mode | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (Theoretical) | 2-Chloroquinoline-3-carboxaldehyde (Experimental) | Reference |

| C-H stretch (aromatic) | 3050-3100 | ~3070 | nih.goviosrjournals.org |

| C=O stretch | 1720 | 1695 | nih.goviosrjournals.org |

| C=C/C=N stretch (ring) | 1500-1600 | 1560-1620 | nih.goviosrjournals.org |

| C-Cl stretch | 361 | - | iosrjournals.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region. nih.gov The spectrum of quinoline itself shows multiple absorption bands, which are influenced by the presence of substituents. nih.govresearchgate.net

The introduction of a chloro group, a methyl group, and an amino group at positions 7, 2, and 8, respectively, will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent quinoline molecule. These shifts are due to the electronic effects of the substituents on the π-electron system of the quinoline ring. Generally, the absorption spectra of quinoline derivatives show bands in the range of 280 to 510 nm. researchgate.net The specific absorption characteristics of this compound would be useful for its quantitative analysis and for studying its interactions with other molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. mcmaster.ca For this compound, the molecular ion peak would confirm its molecular formula. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.

The fragmentation of quinoline derivatives upon electron impact has been studied, and common fragmentation pathways include the loss of HCN from the pyridine ring. cdnsciencepub.comrsc.org The presence of the methyl group can lead to the loss of a methyl radical or the formation of a tropylium-like ion. cdnsciencepub.com The fragmentation pattern of this compound would be a unique fingerprint, providing valuable information for its identification and structural confirmation. mcmaster.canih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SCXRD reveals the intricate details of crystal packing, including intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for understanding the supramolecular architecture and physicochemical properties of a compound. mdpi.com

While specific crystallographic data for the parent compound, this compound, is not extensively reported in publicly available literature, detailed structural analyses of its derivatives offer significant insights into the molecular geometry and intermolecular interactions characteristic of this class of compounds.

A notable example is the structural characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP·H₂O) , a derivative that serves as a valuable model system. mdpi.compreprints.org The single-crystal X-ray diffraction study of BPIP·H₂O revealed that it crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the quinoline derivative and one water molecule. mdpi.com

The crystal structure is distinguished by a one-dimensional supramolecular network stabilized by hydrogen bonds. The water molecule plays a critical role, acting as a double hydrogen-bond donor to the pyridinic nitrogen of the quinoline ring and the terminal nitrogen atom of the piperazinyl group. mdpi.com These interactions create chains of BPIP and water molecules running through the crystal lattice. mdpi.com

Detailed crystallographic data for 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate are presented below:

Interactive Table: Crystal Data and Structure Refinement for 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate mdpi.compreprints.org

| Parameter | Value |

| Empirical Formula | C₁₄H₁₆ClN₃·H₂O |

| Formula Weight | 279.76 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.4737 (11) Å |

| b | 17.650 (2) Å |

| c | 8.5451 (10) Å |

| α | 90° |

| β | 90.156 (2)° |

| γ | 90° |

| Volume | 1428.9 (3) ų |

| Z | 4 |

| Data Collection & Refinement | |

| Reflections Collected | 22429 |

| Unique Reflections | 4534 |

| R(int) | 0.0287 |

| Final R indices [I>2σ(I)] | R1 = 0.0434, wR2 = 0.1052 |

| R indices (all data) | R1 = 0.0857, wR2 = 0.1247 |

Further structural insights can be gleaned from other complex derivatives. For instance, the crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) demonstrates the formation of intricate hydrogen-bonding networks. researchgate.netiucr.orgnih.govdoaj.org In this molecule, an intramolecular O—H⋯N hydrogen bond is observed. researchgate.netnih.govdoaj.org In the crystal, molecules associate into inversion dimers through intermolecular O—H⋯N and O—H⋯O hydrogen bonds, which are then linked by C—H⋯O and C—H⋯π interactions to form a two-dimensional network. researchgate.netnih.govdoaj.org

Another derivative, 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol , crystallizes in the triclinic space group Pī. researchgate.net Its structure is characterized by an almost planar quinolinol moiety and intramolecular O—H⋯N hydrogen bonds. researchgate.net The crystal packing features inversion dimers linked by C—H⋯O hydrogen bonds, which are further organized into ribbons by C—H⋯N interactions. researchgate.net

These examples underscore the power of X-ray crystallography to elucidate the precise and complex three-dimensional structures of this compound derivatives. The data reveal how different functional groups influence molecular conformation and drive the formation of diverse and stable supramolecular assemblies through a combination of hydrogen bonds and π–π stacking. This detailed structural information is fundamental for understanding the material properties and for the rational design of new compounds with specific functionalities. nih.gov

Computational Chemistry and Theoretical Investigations of 7 Chloro 2 Methylquinolin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the properties of molecules in their ground state. Time-Dependent DFT (TD-DFT) is an extension of DFT that allows for the study of excited states, providing insights into a molecule's spectroscopic properties. For a molecule like 7-Chloro-2-methylquinolin-8-amine, DFT and TD-DFT studies would be instrumental in understanding its stability, reactivity, and photophysical behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy. This provides the most stable three-dimensional structure of the molecule. Conformational analysis would explore the different spatial arrangements of the atoms of this compound that can be interconverted by rotation about single bonds, identifying the most energetically favorable conformers.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

A hypothetical data table for FMO analysis of this compound, based on future DFT calculations, might look like this:

| Parameter | Energy (eV) |

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap (ΔE) | (Value) |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

Noncovalent interactions are critical in determining the supramolecular chemistry and biological activity of a molecule. For this compound, the amine group can act as a hydrogen bond donor and acceptor. The chlorine atom can participate in halogen bonding, and the quinoline (B57606) ring system can engage in pi-stacking interactions. A detailed computational analysis would quantify the strength and nature of these interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties. These models use calculated molecular descriptors to predict the activity or properties of new, untested compounds. While QSAR studies have been performed on series of 7-chloroquinoline (B30040) derivatives, a specific model for compounds with the substitution pattern of this compound has not been developed.

Future QSAR/QSPR studies on a series of analogs of this compound would involve the calculation of various molecular descriptors, which could be categorized as follows:

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions with biological targets over time. For quinoline derivatives, MD simulations have been instrumental in elucidating their mechanisms of action, particularly in the context of drug design and discovery.

While specific MD simulation studies on this compound are not extensively documented in publicly available research, the behavior of analogous compounds provides a strong framework for predicting its interactions. For instance, MD simulations performed on other quinoline derivatives have been used to simulate solvent effects on reaction pathways.

Ligand-Target Interactions:

The interactions of quinoline compounds with various biological targets are of significant interest. For example, derivatives of 7-chloroquinoline have been investigated for their antimicrobial properties, which are believed to stem from their ability to inhibit bacterial DNA gyrase and topoisomerase IV. Furthermore, some quinoline derivatives have shown potential as anticancer agents by interfering with cell division and inducing apoptosis.

MD simulations can model the binding of this compound to the active sites of such protein targets. These simulations can reveal key information about the stability of the ligand-protein complex, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding. This data is invaluable for the rational design of more potent and selective inhibitors.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules with a high degree of accuracy. These predictions are crucial for the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry.

For a related compound, 7-Chloro-2-methylquinoline (B49615), some experimental ¹³C NMR data is available. chemicalbook.com Theoretical calculations for this compound would complement such experimental data for its analogs and aid in the assignment of signals in future experimental work. The predicted chemical shifts for the protons and carbons of the quinoline core, as well as the methyl and amino substituents, would provide a theoretical fingerprint of the molecule.

Vibrational Frequencies:

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra.

A study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline utilized DFT calculations (B3LYP with 6-311++G(d,p) basis set) to analyze its vibrational spectra. dergipark.org.tr Similar computational approaches can be applied to this compound. The predicted vibrational frequencies would help in assigning the characteristic stretching and bending modes of the various functional groups, including the C-Cl, C-N, N-H, and C-H bonds, as well as the vibrations of the quinoline ring system.

Below is a hypothetical table of predicted vibrational frequencies for this compound, based on typical ranges observed for similar molecules.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Symmetric & Asymmetric Stretching | 2850 - 3000 |

| C=N, C=C (ring) | Stretching | 1500 - 1650 |

| N-H (amine) | Scissoring/Bending | 1580 - 1650 |

| C-H (methyl) | Bending | 1375 - 1470 |

| C-Cl | Stretching | 600 - 800 |

Note: This table represents expected frequency ranges and is not based on direct computational results for this compound.

The in silico prediction of these spectroscopic parameters is a vital component of modern chemical research, offering a powerful complement to experimental studies and accelerating the process of molecular characterization and discovery.

Preclinical Biological Activity and Mechanistic Investigations of 7 Chloro 2 Methylquinolin 8 Amine Derivatives

Antimicrobial Activity Research

The quest for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Derivatives of 7-chloro-2-methylquinolin-8-amine have shown considerable promise in this area, with studies revealing their effectiveness against a range of bacterial and fungal pathogens.

Numerous studies have highlighted the antibacterial potential of quinoline (B57606) derivatives. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com A series of novel quinoxaline-based compounds, derived from o-phenylenediamine, exhibited good to moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, certain derivatives showed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. nih.govnih.gov

Research into facilely accessible quinoline derivatives has revealed potent activity against a panel of multidrug-resistant Gram-positive bacteria, including MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). nih.gov Some derivatives have been shown to be particularly effective against C. difficile. nih.gov The introduction of a primary or secondary amino group to the quinoline structure appears to be a key factor in enhancing antibacterial potency and spectrum. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Quinoline Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) |

| Quinoxaline-based | S. aureus | 4–16 |

| Quinoxaline-based | B. subtilis | 8–32 |

| Quinoxaline-based | MRSA | 8–32 |

| Quinoxaline-based | E. coli | 4–32 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

In addition to their antibacterial properties, derivatives of this compound have demonstrated notable antifungal activity. researchgate.net Studies have shown that these compounds are effective against various fungal species, including Aspergillus flavus and Aspergillus niger. researchgate.net Some synthesized imidazole (B134444) derivatives based on 2-chloro-7-methyl-3-formyl quinoline also exhibited competent biological activity against fungal microorganisms. researchgate.net Furthermore, certain quinoline-based hydroxyimidazolium hybrids have shown activity against opportunistic fungi like Candida spp. and Aspergillus spp. with MIC values of 62.5 µg/mL. nih.gov

The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. A primary mechanism involves the inhibition of bacterial DNA synthesis. These compounds can target and inhibit type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their function, quinoline derivatives can lead to the fragmentation of bacterial DNA and ultimately cell death. wikipedia.org

Furthermore, some quinoline compounds are believed to exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov Molecular docking studies have also been employed to investigate the interaction of these derivatives with other potential targets, such as penicillin-binding protein 2a (PBP2a), which is associated with methicillin (B1676495) resistance in S. aureus.

Anticancer Activity Studies

The versatile quinoline scaffold has also been a focal point in the development of new anticancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to combat various cancer cell lines, showing potential as cytotoxic and apoptosis-inducing agents. ekb.eg

A significant body of research has demonstrated the in vitro anticancer activity of 7-chloroquinoline (B30040) derivatives. These compounds have been tested against a variety of human cancer cell lines, exhibiting a range of cytotoxic and antiproliferative effects. nih.govnih.gov For instance, certain 7-chloroquinoline hydrazones displayed submicromolar GI₅₀ values across a broad panel of cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.gov

Studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have also revealed potent cytotoxic activity, particularly against leukemia and lymphoma cells, with GI₅₀ values ranging from 0.4 to 8 µM. mdpi.comresearchgate.net The antiproliferative activity of these compounds is often influenced by the specific substitutions on the quinoline ring.

Interactive Data Table: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives

| Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) |

| 7-chloroquinoline hydrazone | SF-295 (CNS cancer) | 0.688 µg/cm³ |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | CCRF-CEM (Leukemia) | < 1 |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (8d) | THP1 (Leukemia) | 3.2 |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (Lymphoma) | < 1 |

| DFIQ (a novel quinoline derivative) | NSCLC | 4.16 (24h) / 2.31 (48h) |

IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the elimination of cancer cells without causing a significant inflammatory response.

Studies have shown that these compounds can trigger apoptotic pathways in various cancer cell lines. benthamdirect.commdpi.com For example, a novel synthetic quinoline derivative, DFIQ, was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Similarly, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids were shown to induce the disruption of the mitochondrial membrane potential, a key event in the apoptotic cascade, in lymphoma cells. mdpi.comresearchgate.net The ability of these derivatives to induce caspase-3 activation, a critical executioner enzyme in apoptosis, has also been demonstrated. benthamdirect.commdpi.com

Interference with Cell Cycle Progression and Division

Derivatives of 7-chloroquinoline have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism in their antiproliferative effects. Studies on various human cancer cell lines have shown that these compounds can induce cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.

For instance, certain 7-chloroquinoline-1,2,3-triazoyl-carboxamide derivatives (QTCAs) were found to cause cell cycle arrest in the G0/G1 phase in human bladder cancer cells (5637 cell line). nih.govresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, effectively halting their division. researchgate.net Similarly, other quinoline derivatives have been shown to induce arrest in the G1 phase in breast adenocarcinoma cells (MCF-7). nih.gov

In contrast, some 7-chloroquinoline derivatives cause arrest at the G2/M phase. This was observed in breast cancer cells treated with specific 7-chloroquinoline-4-thiazoleacetic acid derivatives. researchgate.net Cell cycle analysis revealed an accumulation of cells in the G2/M phase, indicating a blockage just before or during mitosis. researchgate.net This G2 phase arrest has also been noted in other studies involving different quinoline derivatives on MCF-7 cells. nih.gov Furthermore, some derivatives can induce arrest in the S phase, interfering directly with DNA synthesis. nih.gov This multiphasic targeting highlights the diverse mechanisms through which these compounds can exert their anticancer effects.

The underlying mechanism for this cell cycle disruption often involves the modulation of key regulatory proteins. For example, the reduction in the phosphorylation of the retinoblastoma (Rb) protein, a crucial tumor suppressor that governs the G1/S phase transition, has been identified as a contributing factor to cell cycle arrest induced by some of these compounds. mdpi.com

Table 1: Effect of Quinoline Derivatives on Cell Cycle Progression This table is interactive. Click on the headers to sort the data.

| Compound Class | Cell Line | Affected Phase | Key Findings | Reference |

|---|---|---|---|---|

| 7-Chloroquinoline-1,2,3-triazoyl-carboxamides (QTCAs) | 5637 (Bladder Cancer) | G0/G1 Arrest | Dose- and time-dependent cytotoxic effects; minimal effect on normal cells. | nih.govresearchgate.net |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide | MCF-7 (Breast Cancer) | G1 Arrest | Significantly declined the cellular population at G1 phase. | nih.gov |

| 7-Chloroquinoline-4-thiazoleacetic acid derivatives | MCF-7 (Breast Cancer) | G2/M Arrest | Accumulation of cells in the G2/M phase. | researchgate.net |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | G2 Arrest | Resulted in the amassing of cells at the G2 phase. | nih.gov |

Modulation of Key Cellular Signaling Pathways (e.g., MAPK/ERK)

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an important therapeutic target. Derivatives of 7-chloro-2-methylquinoline (B49615) have been shown to modulate this pathway, contributing to their anticancer activity. nih.gov

Studies have indicated that these quinoline derivatives can influence the phosphorylation state of ERK 1/2. In some contexts, certain purine (B94841) analogues used in leukemia treatment were found to increase ERK 1/2 phosphorylation, an effect that was counterintuitively cytoprotective for the cancer cells. mdpi.com However, the pharmacological inhibition of this pathway, for instance by MEK inhibitors, dramatically increased the apoptosis induced by the primary drug. mdpi.com This suggests that combining quinoline-based compounds with inhibitors of the MAPK/ERK pathway could be a synergistic strategy for treating certain hematological malignancies. mdpi.com This highlights the complex role of the MAPK/ERK pathway and how its modulation by quinoline derivatives can be harnessed for therapeutic benefit.

Enzyme Inhibition Studies Relevant to Cancer Pathways (e.g., PI3K, NQO1)

Targeting specific enzymes within cancer-related pathways is a cornerstone of modern oncology. Derivatives of this compound have been investigated for their ability to inhibit key enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Phosphoinositide 3-kinase (PI3K).

NQO1 Inhibition: A series of novel amino-quinoline-5,8-dione derivatives, which share a structural relationship with the core quinoline amine structure, were designed and synthesized as NQO1 inhibitors. nih.gov NQO1 is an enzyme that can be overexpressed in certain tumors and is involved in detoxification and redox cycling. Compounds designated as 6d and 7d from this series proved to be potent, competitive inhibitors of NQO1. nih.gov Kinetic studies using Lineweaver-Burk plots confirmed the competitive inhibition mechanism, where the inhibitors compete with the enzyme's natural substrate. For compound 7d , the apparent Michaelis constant (Km) increased with rising inhibitor concentration, while the maximum reaction velocity (Vmax) remained unchanged, a classic sign of competitive inhibition. nih.gov These compounds displayed dose-dependent NQO1 inhibitory activity and showed selective antiproliferative effects against tumor cells while having no significant impact on non-tumor cells. nih.gov

PI3K Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival, and its abnormal activation is a frequent event in cancer. nih.govnih.gov Consequently, PI3K is a major target for anticancer drug development. nih.govmdpi.com Quinoline and quinazoline-based derivatives have been identified as promising PI3K inhibitors. nih.govmdpi.comresearchgate.net For example, a series of quinazoline-2-indolinone derivatives were developed as selective PI3Kα inhibitors, with one representative compound exhibiting an IC₅₀ value of 9.11 nM. nih.gov This compound effectively suppressed cancer cell viability and induced apoptosis through the PI3K/Akt/mTOR pathway. nih.gov The 4-aminoquinoline (B48711) scaffold has also been shown to be important for sensitizing cancer cells to killing by Akt inhibitors, which act downstream in the PI3K pathway. nih.govnih.gov

Table 2: Enzyme Inhibition by Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target Enzyme | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| 6d (amino-quinoline-5,8-dione) | NQO1 | Competitive | Potent NQO1 inhibitor in drug-sensitive and resistant cell lines. | nih.gov |

| 7d (amino-quinoline-5,8-dione) | NQO1 | Competitive | Selective antiproliferative activity against tumor cells; induced apoptosis. | nih.gov |

Anti-Infective and Antiparasitic Applications

Beyond their anticancer properties, derivatives of the 7-chloroquinoline scaffold are renowned for their potent activity against a range of infectious agents, a legacy built upon the success of chloroquine (B1663885).

Antimalarial Activity against Plasmodium Strains

The 4-amino-7-chloroquinoline core is the foundation of chloroquine, a historically vital antimalarial drug. nih.govwikipedia.org Research continues to build on this scaffold to combat drug-resistant malaria. The 8-aminoquinoline (B160924) class of compounds, including primaquine (B1584692) and the more recently developed tafenoquine, are crucial for their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax, offering a "radical cure". mdpi.comwikipedia.org

Novel derivatives of 7-chloroquinolin-4-amine (B103981) have shown very promising antiplasmodial activity. In vitro studies against the chloroquine-sensitive NF54 strain and the multidrug-resistant K1 strain of Plasmodium falciparum revealed that several new ω-aminoacyl and -alkyl derivatives possessed activity in the low nanomolar range. mdpi.com Notably, while some compounds were equally or slightly more active than chloroquine against the sensitive strain, their activity advantage was much more pronounced against the resistant K1 strain. mdpi.com This indicates their potential to overcome existing resistance mechanisms. A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, also demonstrated excellent in vitro activity against drug-resistant P. falciparum and was active against P. vivax field isolates. nih.gov

The mechanism of action for 4-aminoquinolines like chloroquine involves accumulating in the parasite's acidic digestive vacuole. There, it interferes with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its biocrystallization into hemozoin. wikipedia.org The resulting buildup of toxic heme complexes leads to parasite death. wikipedia.org

Antileishmanial and Antitrypanosomal Properties

Derivatives of 7-chloroquinoline have also been evaluated for their efficacy against other protozoan parasites, including Leishmania and Trypanosoma species.

Ten different 7-chloro-4-quinolinylhydrazone derivatives were tested against Leishmania amazonensis. nih.gov Compounds 2a and 2j were active against the promastigote (insect) stage of the parasite, with IC₅₀ values of 52.5 µM and 21.1 µM, respectively. More importantly, compounds 2a and 2c were active against the clinically relevant intracellular amastigote stage, with IC₅₀ values of 8.1 µM and 15.6 µM, respectively, while showing low toxicity to host macrophages. nih.gov Mechanistic studies on compound 2a suggested that its antileishmanial effect is mediated by inducing mitochondrial dysfunction, evidenced by an increase in reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential of the parasite. nih.gov

The antitrypanosomal activity of novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine was found to be moderate when tested against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. mdpi.com

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. The quinoline scaffold is a key component in this search. nih.gov

A series of 7-chloro-4-quinolinylhydrazones demonstrated significant in vitro activity against M. tuberculosis H37Rv. researchgate.netresearchgate.net Specifically, compounds 3f , 3i , and 3o exhibited a minimum inhibitory concentration (MIC) of 2.5 µg/mL. researchgate.netresearchgate.net This potency is comparable to the first-line anti-TB drugs ethambutol (B1671381) (MIC 3.12 µg/mL) and rifampicin (B610482) (MIC 2.0 µg/mL). researchgate.netresearchgate.net Importantly, these active compounds were found to be non-cytotoxic at their effective concentrations. researchgate.netresearchgate.net Other studies on 7-chloro-4-alkoxyquinoline derivatives also identified compounds with interesting antimycobacterial activities, further underscoring the potential of this chemical class in developing new leads for anti-TB agents. nih.gov Synthetic quinoline derivatives, particularly fluoroquinolones, are known to function by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication. researchgate.net

Table 3: Anti-Infective Activity of 7-Chloroquinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7-chloro-4-quinolinylhydrazone 2a | Leishmania amazonensis (amastigote) | IC₅₀ | 8.1 µM | nih.gov |

| 7-chloro-4-quinolinylhydrazone 2c | Leishmania amazonensis (amastigote) | IC₅₀ | 15.6 µM | nih.gov |

| 7-chloro-4-quinolinylhydrazone 2j | Leishmania amazonensis (promastigote) | IC₅₀ | 21.1 µM | nih.gov |

| 7-chloro-4-quinolinylhydrazone 3f, 3i, 3o | Mycobacterium tuberculosis H37Rv | MIC | 2.5 µg/mL | researchgate.netresearchgate.net |

Other Investigated Biological Activities

Beyond their primary applications, derivatives of the 7-chloroquinoline nucleus have demonstrated a remarkable breadth of biological effects in preclinical studies. These activities highlight the versatility of the quinoline scaffold in medicinal chemistry and open avenues for the development of new therapeutic agents for various conditions.

Several derivatives of 7-chloroquinoline have been investigated for their potential to alleviate inflammation and pain.

One study focused on a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, with a particular compound, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone , emerging as a potent agent. mdpi.com This compound demonstrated significant in vitro anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in RAW 264.7 macrophage models and suppressing the expression of the iNOS protein. mdpi.com In vivo studies further substantiated these findings. The derivative exhibited a notable peripheral analgesic effect by reducing abdominal writhing in mice and also showed central analgesic properties in the hot-plate test, with its peak effect being significantly higher than that of tramadol (B15222) hydrochloride. mdpi.com Its anti-inflammatory action was confirmed in a carrageenan-induced paw edema model, where it significantly reduced swelling and lowered serum levels of NO and COX-2. mdpi.com

Additionally, broader explorations into 7-chloroquinoline hydrazones have identified them as having potential anti-inflammatory and antinociceptive (pain-relieving) activities, suggesting that the 7-chloroquinoline scaffold is a promising framework for developing new anti-inflammatory and analgesic drugs.

| Derivative Class | Specific Compound Example | Observed Activity | Key Findings | Reference |

|---|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline | 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Anti-inflammatory & Analgesic | Inhibited NO and COX-2; showed both peripheral and central analgesic effects. | mdpi.com |

| 7-Chloroquinoline Hydrazone | Not specified | Anti-inflammatory & Antinociceptive | General class identified with potential in these areas. |

The quinoline nucleus is a component of various biologically active compounds, including some with antiviral effects. nih.gov Research into 7-substituted quinoline derivatives has revealed potential applications in virology.

For instance, 7-chloroquinoline hydrazones have been explored for their antiviral capabilities. Furthermore, a patent describes 8-hydroxy-7-substituted quinoline compounds as being active against several herpesviruses, including cytomegalovirus (CMV), varicella-zoster virus, Epstein-Barr virus, and herpes simplex virus. nih.gov Although not direct derivatives of this compound, these findings underscore the potential of the substituted quinoline core in developing new antiviral therapies. The antiviral potential of quinoline derivatives has also been noted in the context of the Zika virus, where modifications of the quinoline structure were attempted to enhance antiviral efficacy while reducing cytotoxicity. mdpi.com

Prion diseases are fatal neurodegenerative disorders for which there is an urgent need for effective therapies. In the search for new therapeutic agents, 7-chloroquinoline hydrazones have been identified as a class of compounds that have been investigated for their anti-prion disease potential. This line of research, though still in early stages, suggests that the 7-chloroquinoline scaffold could be a valuable starting point for the design of molecules aimed at combating these devastating diseases.

The versatility of the quinoline scaffold extends to the central nervous system, with some derivatives showing promise as anticonvulsants. Studies have shown that 7-chloroquinoline hydrazones have been evaluated for their anticonvulsant effects. In a related study, a series of 8-substituted quinolines were synthesized and tested for their ability to protect against seizures in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models in mice. nih.gov Several compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity, with 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline being particularly potent. nih.gov These findings suggest that the quinoline core can be modified to produce effective anticonvulsant agents.

| Derivative Class | Specific Compound Example | Observed Activity | Key Findings | Reference |

|---|---|---|---|---|

| 7-Chloroquinoline Hydrazone | Not specified | Anticonvulsant | General class identified with potential in this area. | |

| 8-Substituted Quinoline | 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Anticonvulsant | Potent activity in MES and scMet seizure models. | nih.gov |

A significant area of research for quinoline derivatives is in the development of multi-target-directed ligands for neurodegenerative diseases like Alzheimer's and Parkinson's disease. This strategy aims to simultaneously modulate multiple pathological pathways.

Quinoline derivatives have shown potent inhibitory activity against key enzymes implicated in these diseases: cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.net Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, while MAO inhibitors prevent the breakdown of monoamine neurotransmitters. researchgate.net

A study on quinolinic carboxylic acid derivatives found that they were highly potent against both MAO-A and MAO-B, with one compound (3c ) showing IC₅₀ values of 0.51 µM for both isoforms. The same series also demonstrated selective inhibition of AChE. Another series of quinoline-sulfonamides yielded compounds with potent, dual inhibitory activity. For example, compound a12 was the most potent MAO-B inhibitor (IC₅₀ = 0.47 µM) and compound a5 was the most potent MAO-A inhibitor (IC₅₀ = 0.59 µM). researchgate.net

Furthermore, 8-aminoquinoline-melatonin hybrids have been designed as multifunctional agents for Alzheimer's disease. Compounds in this series, particularly those with a carbamate (B1207046) group, showed significant and selective inhibition of BChE.

| Derivative Class | Target Enzyme | Most Potent Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Quinolinic Carboxylic Acid | MAO-A & MAO-B | 3c | 0.51 (both) | |

| Quinoline-sulfonamide | MAO-A | a5 | 0.59 | researchgate.net |

| Quinoline-sulfonamide | MAO-B | a12 | 0.47 | researchgate.net |

| Quinoline-sulfonamide | AChE | a6 | 1.10 | researchgate.net |

| Quinoline-sulfonamide | BChE | a11 | 0.58 | researchgate.net |

The ability of quinoline derivatives to interact with DNA is a cornerstone of their biological activity, particularly in antimicrobial and anticancer applications.

Chloroquine , a well-known 7-chloroquinoline, is known to intercalate into double-stranded DNA (dsDNA). mdpi.com This process involves the insertion of its planar aromatic rings between the base pairs of the DNA helix. Studies using various biophysical techniques have shown that this intercalation is entropically driven and stabilizes the DNA duplex, increasing its melting temperature. researchgate.net This interaction can interfere with DNA replication and transcription, leading to cytotoxicity.

More recent research on novel 7-chloro-(4-thioalkylquinoline) derivatives has shown that these compounds can induce DNA/RNA damage, contributing to their antiproliferative activity against cancer cells. mdpi.com While specific studies on the binding of this compound derivatives to trinucleotide repeats are not prominent, the established ability of the 7-chloroquinoline scaffold to intercalate and damage DNA provides a strong mechanistic basis for their therapeutic potential. This interaction is fundamental to their mode of action against various pathogens and cancer cells.

Ion Sensing and Metal Chelating Properties

Derivatives of 8-aminoquinoline and 8-hydroxyquinoline (B1678124) are well-established as effective ion sensors and metal-chelating agents, particularly for transition metal ions. These properties are largely attributed to the bidentate chelation offered by the nitrogen atom of the quinoline ring and the adjacent amino or hydroxyl group at the 8-position. This chelation can lead to significant changes in the photophysical properties of the molecule, forming the basis for fluorescent and colorimetric sensors.

General Principles of Ion Sensing by Quinoline Derivatives

The ion sensing capabilities of quinoline derivatives often rely on mechanisms such as:

Photoinduced Electron Transfer (PET): In the absence of a metal ion, the fluorescence of the quinoline fluorophore can be quenched by a nearby electron-donating group. Upon binding of a metal ion, the electron-donating ability of this group is suppressed, leading to an enhancement of fluorescence ("turn-on" sensing).

Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron distribution within the molecule, leading to a shift in the emission wavelength.

Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex with a metal ion can restrict intramolecular rotations and vibrations, reducing non-radiative decay pathways and thereby increasing fluorescence quantum yield.

Ion Sensing by 8-Aminoquinoline and 8-Hydroxyquinoline Derivatives

Research has demonstrated the efficacy of 8-aminoquinoline and 8-hydroxyquinoline derivatives as fluorescent chemosensors for a variety of metal ions.

Zinc (Zn²⁺): A significant body of research focuses on the development of 8-aminoquinoline and 8-amidoquinoline derivatives as selective fluorescent sensors for Zn²⁺. nih.gov These sensors are valuable tools for detecting Zn²⁺ in biological and environmental samples due to their fast reactivity and good selectivity. For instance, some 8-amidoquinoline derivatives exhibit a remarkable increase in fluorescence quantum yield upon binding to Zn²⁺. nih.gov The introduction of different substituents onto the 8-aminoquinoline scaffold allows for the fine-tuning of their binding affinity and selectivity for Zn²⁺ over other biologically relevant metal ions.

Magnesium (Mg²⁺): Certain 8-hydroxyquinoline derivatives incorporating a diaza-18-crown-6 ether have been developed as fluorescent sensors for Mg²⁺.

Copper (Cu²⁺) and Iron (Fe²⁺/Fe³⁺): Quinoline-based thiazole (B1198619) derivatives have been synthesized and shown to act as fluorescent chemosensors for Fe³⁺, Fe²⁺, and Cu²⁺ through a fluorescence quenching mechanism.

Potential for this compound Derivatives

Based on the established principles of ion sensing by quinoline derivatives, it is plausible that derivatives of this compound could also exhibit ion sensing and metal chelating properties. The presence of the 8-amino group provides the necessary functionality for metal ion coordination. The chloro and methyl substituents at the 7- and 2-positions, respectively, would likely modulate the electronic properties and steric environment of the binding site, potentially influencing the selectivity and sensitivity of these compounds towards specific metal ions.

However, a comprehensive search of scientific literature did not yield specific studies detailing the synthesis and evaluation of this compound derivatives for their ion sensing and metal chelating capabilities. Therefore, while the potential exists based on the behavior of analogous compounds, there is no direct experimental evidence to report at this time.

Data on Ion Sensing by Related Quinoline Derivatives

To illustrate the typical data obtained in such studies, the following table summarizes findings for various 8-aminoquinoline and 8-hydroxyquinoline derivatives.

| Derivative Class | Target Ion(s) | Observed Effect | Mechanism |

| 8-Amidoquinolines | Zn²⁺ | Fluorescence enhancement | Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT) |

| 8-Hydroxyquinoline-diaza-18-crown-6 | Mg²⁺ | Fluorescence enhancement | Chelation-Enhanced Fluorescence (CHEF) |

| Quinoline-thiazoles | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | Photoinduced Electron Transfer (PET) |

It is important to reiterate that this table presents data for related compound classes, and similar detailed studies for this compound derivatives are not currently available.

Applications in Advanced Chemical and Material Science Research

Role as a Versatile Synthetic Intermediate and Building Block

7-Chloro-2-methylquinolin-8-amine's reactivity and molecular architecture make it a highly versatile intermediate and building block in organic synthesis. The presence of the chloro, methyl, and amino groups on the quinoline (B57606) core allows for a variety of chemical transformations, enabling the construction of a wide range of complex organic molecules. nih.gov

Precursor for Pharmaceutical and Agrochemical Synthesis

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. durham.ac.ukscirp.org this compound serves as a crucial starting material for the synthesis of various biologically active compounds. For instance, derivatives of 7-chloro-2-methylquinoline (B49615) have been investigated for their potential as antimicrobial and anticancer agents. The specific arrangement of functional groups in this compound provides a template for designing molecules that can interact with biological targets.

In the realm of agrochemicals, this compound is a key intermediate in the synthesis of certain herbicides. google.com The structural motifs derived from this compound can be tailored to target specific enzymes or metabolic pathways in weeds, leading to the development of effective crop protection agents.

Building Block in Organic Dye and Pigment Development

The quinoline ring system is a known chromophore, and its derivatives are often used in the synthesis of dyes and pigments. nih.gov The extended π-system of the quinoline core in this compound contributes to its potential as a building block for colored compounds. By modifying the substituents and extending the conjugation, chemists can tune the absorption and emission properties of the resulting molecules, leading to the creation of novel dyes with specific colors and photophysical characteristics. nih.gov These dyes can find applications in various industries, including textiles, printing, and optoelectronics.

Ligand Design for Metal Complexation and Coordination Chemistry

The 8-aminoquinoline (B160924) moiety in this compound is a well-established bidentate chelating ligand, capable of forming stable complexes with a variety of metal ions. scirp.orgresearchgate.net The nitrogen atom of the quinoline ring and the nitrogen atom of the amino group can coordinate to a metal center, forming a five-membered chelate ring. This chelating ability is of great interest in coordination chemistry and has implications for catalysis, materials science, and analytical chemistry.

The presence of the chloro and methyl substituents on the quinoline ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes. Researchers can systematically modify these substituents to fine-tune the properties of the metal complexes for specific applications, such as homogeneous catalysis or the development of new materials with desired magnetic or optical properties.

Integration into Advanced Functional Materials and Molecular Devices